molecular formula C16H24N2O B5769829 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide

Cat. No. B5769829
M. Wt: 260.37 g/mol
InChI Key: WIYXYLKLXPQLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide, also known as CX-717, is a novel compound that has shown potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide involves the modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. This compound enhances the activity of AMPA receptors by increasing the opening time of the receptor channel, leading to increased excitatory transmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and learning in animal models and healthy human subjects. It also enhances synaptic plasticity and increases the density of dendritic spines in the hippocampus, a brain region important for memory formation. This compound has also been shown to increase wakefulness and vigilance in animal models and healthy human subjects.

Advantages and Limitations for Lab Experiments

One advantage of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide is its ability to enhance cognitive function without causing significant side effects. It has also shown potential as a treatment for cognitive deficits associated with various disorders. However, one limitation of this compound is its relatively low potency compared to other ampakines. This may limit its effectiveness as a cognitive enhancer.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide. One area of interest is the development of more potent ampakines that can enhance cognitive function to a greater extent. Another area of interest is the investigation of this compound as a treatment for cognitive deficits associated with various disorders. Finally, the potential long-term effects of this compound on brain function and health should be investigated.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide involves several steps, starting from the reaction of 4-dimethylaminobenzaldehyde with cyclopentanone to form 4-(dimethylamino)cyclohex-3-enone. This intermediate is then reacted with 3-bromopropanoic acid to form the corresponding ester, which is hydrolyzed to yield this compound. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, as well as in healthy human subjects. This compound has also been investigated for its potential as a treatment for cognitive deficits associated with various disorders such as Alzheimer's disease, schizophrenia, and ADHD.

properties

IUPAC Name

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYXYLKLXPQLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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